Cas no 1805239-89-7 (3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine)
3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine
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- Inchi: 1S/C6H4F4N2/c7-3-2(5(8)9)1-12-6(10)4(3)11/h1,5H,11H2
- InChI Key: OAOFZGRDMWRTGN-UHFFFAOYSA-N
- SMILES: FC1C(=C(N=CC=1C(F)F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 155
- XLogP3: 1.3
- Topological Polar Surface Area: 38.9
3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029055-250mg |
3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine |
1805239-89-7 | 97% | 250mg |
$666.40 | 2022-04-01 | |
| Alichem | A023029055-500mg |
3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine |
1805239-89-7 | 97% | 500mg |
$980.00 | 2022-04-01 | |
| Alichem | A023029055-1g |
3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine |
1805239-89-7 | 97% | 1g |
$1,629.60 | 2022-04-01 |
3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine
Introduction to 3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine (CAS No. 1805239-89-7) in Modern Chemical and Pharmaceutical Research
3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine (CAS No. 1805239-89-7) is a fluorinated pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and chemical biology due to its versatile structural framework and potential biological activity. This compound, characterized by its amino, difluoro, and difluoromethyl substituents, represents a promising scaffold for the development of novel therapeutic agents. The strategic placement of fluorine atoms in the pyridine ring not only enhances the metabolic stability of the molecule but also modulates its interactions with biological targets, making it an attractive candidate for further exploration.
The significance of fluorinated heterocycles in drug discovery is well-documented, with many successful drugs on the market featuring fluorine atoms to improve pharmacokinetic properties such as bioavailability, metabolic half-life, and binding affinity. In particular, 3-amino-2,4-difluoro-5-(difluoromethyl)pyridine exemplifies how fluorination can be leveraged to optimize drug-like characteristics. The presence of multiple fluorine atoms in this compound contributes to its lipophilicity and electronic properties, which are critical factors in determining its efficacy as a pharmaceutical intermediate.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have shown that the electron-withdrawing nature of the fluorine atoms in 3-amino-2,4-difluoro-5-(difluoromethyl)pyridine can enhance interactions with biological targets by stabilizing negative charges or increasing hydrogen bonding potential. This has led to its investigation as a key intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases.
The pharmaceutical industry has been particularly interested in developing small-molecule inhibitors targeting kinases due to their critical role in cell signaling pathways. 3-Amino-2,4-difluoro-5-(difluoromethyl)pyridine has been explored as a building block for such inhibitors because its structural features allow for selective binding to specific kinase domains. For instance, modifications to this scaffold have yielded compounds with improved selectivity over closely related kinases, reducing off-target effects and minimizing side effects for patients.
In addition to its applications in oncology, 3-amino-2,4-difluoro-5-(difluoromethyl)pyridine has shown promise in the development of antiviral agents. The unique electronic properties of fluorinated pyridines make them effective at disrupting viral protease activity or inhibiting viral entry into host cells. Researchers have utilized this compound as a starting point for designing molecules that can interfere with critical steps in viral replication cycles, offering new avenues for antiviral drug development.
The synthesis of 3-amino-2,4-difluoro-5-(difluoromethyl)pyridine presents unique challenges due to the presence of multiple fluorinated substituents. Traditional synthetic routes often require careful control of reaction conditions to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently and on a larger scale. Techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have been particularly useful in streamlining the synthesis process while maintaining high chemical purity.
The impact of 3-amino-2,4-difluoro-5-(difluoromethyl)pyridine extends beyond academic research; it has also attracted commercial interest from pharmaceutical companies seeking novel lead compounds for drug development. Several companies have patented derivatives of this scaffold as part of their internal drug discovery programs. These patents highlight the perceived value of this compound as a starting point for developing next-generation therapeutics.
As research continues to uncover new biological targets and therapeutic opportunities, the demand for specialized intermediates like 3-amino-2,4-difluoro-5-(difluoromethyl)pyridine is expected to grow. The ability to modify its structural framework while maintaining key pharmacophoric elements makes it a valuable tool for medicinal chemists exploring new drug candidates. Future studies may focus on optimizing synthetic routes further or exploring its applications in other therapeutic areas such as neurology or infectious diseases.
In conclusion,3-amino-2,4-difluoro-5-(difluoromethyl)pyridine (CAS No. 1805239-89-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activity make it an attractive scaffold for developing novel therapeutic agents across various disease areas. As synthetic methodologies continue to advance and our understanding of biological systems deepens,3-amino-2,4-difluoro-5-(difluoromethyl)pyridine is poised to play an important role in future drug discovery efforts.
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